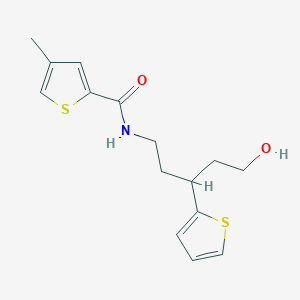

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiophene ring, which is known for its electronic properties, making it a valuable component in the design of new materials and drugs.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Attachment of the Pentyl Chain: The pentyl chain can be attached through alkylation reactions, using alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Formation of the Carboxamide Group: The carboxamide group is typically formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

化学反应分析

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products

Oxidation: Ketones or aldehydes

Reduction: Amines

Substitution: Halogenated or nitrated thiophene derivatives

科学研究应用

Anticancer Activity

Research indicates that compounds with thiophene structures can exhibit significant anticancer properties. For instance, N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide has been studied for its effects on cancer cell proliferation. In vitro studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study demonstrated that derivatives of thiophene compounds showed potent inhibitory effects on non-small cell lung cancer (NSCLC) cell lines, with IC50 values indicating effective concentrations for inducing cell death .

Anti-inflammatory Properties

Thiophene derivatives are also recognized for their anti-inflammatory effects. The compound has been explored as a potential inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenases.

Research Findings : A study highlighted the design of novel thiophene-based inhibitors targeting 15-lipoxygenase-1, which plays a crucial role in inflammation-related diseases. The compound demonstrated significant inhibition in precision-cut lung slices, indicating its therapeutic potential in treating inflammatory conditions .

Neuroprotective Effects

The neuroprotective properties of thiophene-containing compounds are gaining attention in the context of neurodegenerative diseases. This compound has shown promise in protecting neuronal cells from glutamate-induced cytotoxicity, suggesting potential applications in treating conditions like Alzheimer's and Parkinson's disease.

Experimental Evidence : In vitro studies demonstrated that the compound could mitigate neuronal damage by modulating oxidative stress pathways and enhancing cell survival rates .

Material Science Applications

Beyond medicinal uses, this compound is being investigated for its properties in material science, particularly in organic electronics and photovoltaic devices.

Organic Photovoltaics

Thiophene derivatives are known for their electrical conductivity and stability, making them suitable candidates for organic photovoltaic materials. The incorporation of this compound into polymer matrices has been studied to enhance the efficiency of solar cells.

Data Table: Summary of Research Findings

作用机制

The mechanism by which N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s ability to form hydrogen bonds and participate in π-π interactions allows it to modulate the activity of these targets, leading to various biological effects.

相似化合物的比较

Similar Compounds

- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide

- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide

Uniqueness

Compared to similar compounds, N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide stands out due to its specific substitution pattern on the thiophene ring and the presence of both hydroxy and carboxamide functional groups. These features confer unique electronic properties and reactivity, making it a versatile compound for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, and unique characteristics

生物活性

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N1O2S2, with a molecular weight of approximately 285.42 g/mol. The compound features both hydroxy and carboxamide groups, which are crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H17N1O2S2 |

| Molecular Weight | 285.42 g/mol |

| CAS Number | 2034502-91-3 |

| Functional Groups | Hydroxy, Carboxamide |

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of the thiophene ring enhances its aromatic properties, potentially facilitating interactions with neurotransmitter receptors and other proteins.

Antitumor Activity

In studies examining the antitumor properties of related compounds, it has been observed that derivatives with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing thiophene moieties have shown enhanced antitumor activity compared to their parent compounds, suggesting that the incorporation of the thiophene ring may be beneficial for developing anticancer agents .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that thiophene-based compounds can exhibit moderate to high activity against a range of pathogenic bacteria and fungi. For example, structural analogs have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including strains such as Escherichia coli and Pseudomonas aeruginosa .

Case Studies

- Antitumor Efficacy : A study on related compounds showed that 5-hydroxy derivatives exhibited better antitumor activity than their respective parent compounds in murine models bearing L1210 leukemia. This suggests a potential therapeutic application for thiophene-containing carboxamides in cancer treatment .

- Antimicrobial Screening : In another study, a series of thiophene derivatives were screened for their antimicrobial activity. The results indicated that several compounds displayed significant inhibition zones against Candida species and other pathogens, highlighting the potential of these compounds in developing new antimicrobial agents .

属性

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S2/c1-11-9-14(20-10-11)15(18)16-6-4-12(5-7-17)13-3-2-8-19-13/h2-3,8-10,12,17H,4-7H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHXRGCECLOWGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCCC(CCO)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。